molecular formula C5H5FN2O B3028508 5-Fluoro-6-methylpyrimidin-4-ol CAS No. 2145-53-1

5-Fluoro-6-methylpyrimidin-4-ol

Cat. No. B3028508
CAS RN: 2145-53-1
M. Wt: 128.10
InChI Key: JLXKUJWGTMEFDD-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 2145-53-1 . It has a molecular weight of 128.11 and its IUPAC name is 5-fluoro-6-methyl-4 (3H)-pyrimidinone . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The linear formula of 5-Fluoro-6-methylpyrimidin-4-ol is C5H5FN2O . The InChI code is 1S/C5H5FN2O/c1-3-4 (6)5 (9)8-2-7-3/h2H,1H3, (H,7,8,9) and the InChI key is JLXKUJWGTMEFDD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoro-6-methylpyrimidin-4-ol has a melting point range of 139-144 degrees . It is a powder and is typically stored at room temperature .

Scientific Research Applications

Anticancer Research

5-Fluorouracil (5-FU): , a widely used fluorinated pyrimidine, is a cornerstone in cancer treatment. It’s estimated that over 2 million cancer patients receive 5-FU annually . Researchers have explored various aspects related to 5-FU, including:

Derivatives and Bioevaluation

Scientists synthesize novel derivatives of 5-FU and evaluate their activity against tumor cell lines. Some derivatives exhibit promising results, although further studies are needed .

Rare and Unique Chemicals

5-Fluoro-6-methylpyrimidin-4-ol is part of a collection of rare and unique chemicals. Researchers can explore its properties, but analytical data may be limited .

Hydrochloride Form

The hydrochloride form (CAS Number: 2145-55-3) is also relevant. It’s known as 5-fluoro-4-methyl-1H-pyrimidin-6-one hydrochloride and has potential applications in pharmaceutical testing .

Safety and Hazards

The safety information for 5-Fluoro-6-methylpyrimidin-4-ol includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKUJWGTMEFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393421
Record name 5-Fluoro-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methylpyrimidin-4-ol

CAS RN

2145-53-1
Record name 5-Fluoro-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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